molecular formula C16H18 B1330371 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene CAS No. 952-80-7

1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene

Cat. No. B1330371
CAS RN: 952-80-7
M. Wt: 210.31 g/mol
InChI Key: QFEPNMCDSBNJDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives is a common theme in the papers. For instance, 1,2-Bis(pentaphenylphenyl)benzene was synthesized via cycloaddition of 1,2-bis(phenylethynyl)benzene and tetracyclone . Another example is the asymmetric bidentate benzene derivative synthesized by reacting sodium dimethylarsenide with a chloro-substituted benzene in tetrahydrofuran . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene."

Molecular Structure Analysis

The molecular structures of the compounds in the papers were determined using techniques like X-ray diffraction. For example, the X-ray structure of 1,2-Bis(pentaphenylphenyl)benzene showed a C2-symmetric conformation , and the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene revealed a symmetry center at the phenyl ring with a significant dihedral angle between the planes of triazole and phenyl rings . These findings suggest that the molecular structure of "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene" could also be elucidated using similar techniques.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzene derivatives. For instance, the cleavage of the dimethylarsino moiety of a benzene derivative was achieved using lithium metal in tetrahydrofuran . Additionally, the synthesis of a bridged tetra(phenol) compound was accomplished by reacting a benzene derivative with 2-naphthol . These reactions demonstrate the reactivity of benzene derivatives and could inform potential reactions for "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are characterized in the papers. Dynamic NMR studies provided activation energies for racemization , and DSC and X-ray studies helped to understand the mesomorphic properties of certain compounds . These studies indicate that similar analyses could be conducted to determine the properties of "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene."

Scientific Research Applications

Organometallic Chemistry

  • Palladium and Platinum Complexes : Research on palladium and platinum complexes using similar compounds highlights their potential use in asymmetric aldol reactions, which are crucial in synthesizing pharmaceuticals and fine chemicals (Longmire, Zhang, & Shang, 1998).
  • C-H Bond Activation and Dehydrogenation : Certain compounds closely related to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene have been used to study C-H bond activation and dehydrogenation reactions, fundamental in developing new catalytic processes (Kamitani et al., 2015).

Materials Science

  • Thermoreversible Polymerization : Research into benzofulvene derivatives, which are structurally similar to the chemical , has shown potential in creating new polymers with unique properties like thermoreversible polymerization and high solubility in organic solvents (Cappelli et al., 2007).

Pharmaceutical Applications

  • Platelet Aggregation Inhibition : Derivatives of similar compounds have been synthesized and evaluated for their ability to inhibit platelet aggregation, an important factor in developing antithrombotic drugs (Kikumoto et al., 1990).
  • Hydroperoxide Production : Studies on isomeric methoxy-(1-methylethyl)benzenes, closely related to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, have explored their oxidation to hydroperoxides, which are significant in various industrial applications (Zawadiak, Jakubowski, & Stec, 2005).

Safety And Hazards

Many benzene derivatives are hazardous. They can be toxic, carcinogenic, or environmentally harmful. Therefore, they should be handled with care, and appropriate safety measures should be taken during their storage, use, and disposal .

Future Directions

The study of benzene derivatives is an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the discovery of new pharmaceutical agents, and the investigation of the environmental impact of these compounds .

properties

IUPAC Name

1-methyl-2-[2-(2-methylphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEPNMCDSBNJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915072
Record name 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene)
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene

CAS RN

952-80-7, 33268-48-3
Record name Benzene, 1,1'-(1,2-ethanediyl)bis(2-methyl-
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Record name 1,1-Di-o-tolylethane
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Record name 952-80-7
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Record name 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene)
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Record name 2,2â??-dimethylbibenzyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Olam - 2019 - İnönü Üniversitesi Fen Bilimleri …
Number of citations: 1

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